molecular formula C17H16N4O B6105635 N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide

N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide

Cat. No.: B6105635
M. Wt: 292.33 g/mol
InChI Key: QZLWAZLGUUZKAZ-UHFFFAOYSA-N
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Description

N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide: is a heterocyclic compound that features a quinoxaline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The quinoxaline moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with 1-(4-pyridyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and product isolation. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-4-ylpropyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-13(12-7-9-18-10-8-12)21-17(22)16-11-19-14-5-3-4-6-15(14)20-16/h3-11,13H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLWAZLGUUZKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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